molecular formula C19H16Cl2N2O2S B4583905 2-[2-(2,4-Dichloroanilino)-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid

2-[2-(2,4-Dichloroanilino)-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid

Cat. No.: B4583905
M. Wt: 407.3 g/mol
InChI Key: OSGMFGKCWIBWRD-UHFFFAOYSA-N
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Description

2-[2-(2,4-Dichloroanilino)-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid is a complex organic compound that features a thiazole ring, dichloroaniline, and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-Dichloroanilino)-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the dichloroaniline and dimethylphenyl groups through substitution reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-Dichloroanilino)-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[2-(2,4-Dichloroanilino)-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[2-(2,4-Dichloroanilino)-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: A simpler compound with similar structural features but lacking the thiazole and dimethylphenyl groups.

    3,4-Dimethylphenylthiazole: Contains the thiazole and dimethylphenyl groups but lacks the dichloroaniline moiety.

Uniqueness

2-[2-(2,4-Dichloroanilino)-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of both dichloroaniline and dimethylphenyl groups, along with the thiazole ring, allows for diverse applications and interactions that are not possible with simpler compounds.

Properties

IUPAC Name

2-[2-(2,4-dichloroanilino)-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O2S/c1-10-3-4-12(7-11(10)2)18-16(9-17(24)25)26-19(23-18)22-15-6-5-13(20)8-14(15)21/h3-8H,9H2,1-2H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGMFGKCWIBWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(SC(=N2)NC3=C(C=C(C=C3)Cl)Cl)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2,4-Dichloroanilino)-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[2-(2,4-Dichloroanilino)-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid
Reactant of Route 3
2-[2-(2,4-Dichloroanilino)-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid
Reactant of Route 4
2-[2-(2,4-Dichloroanilino)-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid
Reactant of Route 5
2-[2-(2,4-Dichloroanilino)-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[2-(2,4-Dichloroanilino)-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid

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